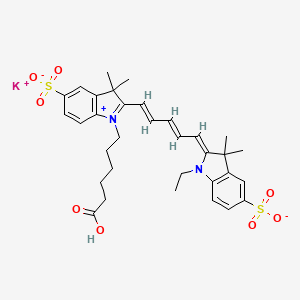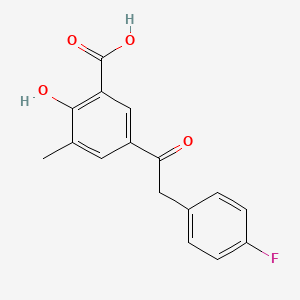
Benzoic acid, 5-((4-fluorophenyl)acetyl)-2-hydroxy-3-methyl-(9CI)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzoic acid, 5-((4-fluorophenyl)acetyl)-2-hydroxy-3-methyl-(9CI) is an organic compound that belongs to the class of aromatic carboxylic acids. This compound is characterized by the presence of a benzoic acid core substituted with a 4-fluorophenyl group, an acetyl group, a hydroxyl group, and a methyl group. The unique arrangement of these functional groups imparts specific chemical properties and reactivity to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzoic acid, 5-((4-fluorophenyl)acetyl)-2-hydroxy-3-methyl-(9CI) typically involves multi-step organic reactions. One common synthetic route includes the Friedel-Crafts acylation of a fluorobenzene derivative with an acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. This is followed by hydroxylation and methylation reactions to introduce the hydroxyl and methyl groups, respectively.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Benzoic acid, 5-((4-fluorophenyl)acetyl)-2-hydroxy-3-methyl-(9CI) undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The carbonyl group in the acetyl moiety can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The aromatic ring can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Nitric acid (HNO₃) for nitration, sulfuric acid (H₂SO₄) for sulfonation, and halogens (Cl₂, Br₂) for halogenation
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones
Reduction: Formation of alcohols
Substitution: Formation of nitro, sulfonyl, or halogenated derivatives
Scientific Research Applications
Benzoic acid, 5-((4-fluorophenyl)acetyl)-2-hydroxy-3-methyl-(9CI) has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of Benzoic acid, 5-((4-fluorophenyl)acetyl)-2-hydroxy-3-methyl-(9CI) involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, the hydroxyl and acetyl groups can participate in hydrogen bonding and other interactions with biological macromolecules, influencing their function and stability.
Comparison with Similar Compounds
Similar Compounds
Benzoic acid derivatives: Compounds with similar structures, such as 4-fluorobenzoic acid, 2-hydroxybenzoic acid (salicylic acid), and 3-methylbenzoic acid.
Acetophenone derivatives: Compounds like 4-fluoroacetophenone and 2-hydroxy-4-methylacetophenone.
Uniqueness
Benzoic acid, 5-((4-fluorophenyl)acetyl)-2-hydroxy-3-methyl-(9CI) is unique due to the specific combination of functional groups on the benzoic acid core. This unique structure imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry.
Properties
CAS No. |
50439-08-2 |
|---|---|
Molecular Formula |
C16H13FO4 |
Molecular Weight |
288.27 g/mol |
IUPAC Name |
5-[2-(4-fluorophenyl)acetyl]-2-hydroxy-3-methylbenzoic acid |
InChI |
InChI=1S/C16H13FO4/c1-9-6-11(8-13(15(9)19)16(20)21)14(18)7-10-2-4-12(17)5-3-10/h2-6,8,19H,7H2,1H3,(H,20,21) |
InChI Key |
RWOCMBGJVOHSLJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1O)C(=O)O)C(=O)CC2=CC=C(C=C2)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


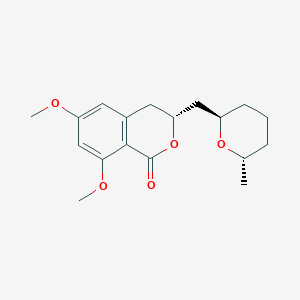

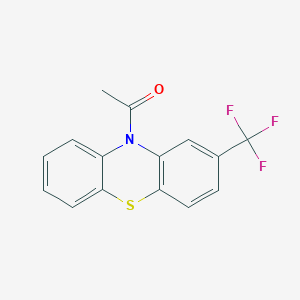
![Bn(-2)[Bn(-3)][Bn(-4)]Fuc(a1-2)[Bn(-3)][Bn(-4)][Bn(-6)]Gal(b1-4)[Bn(-2)[Bn(-3)][Bn(-4)]Fuc(a1-3)][Bn(-6)]GlcNAc-O-Bn](/img/structure/B13419943.png)
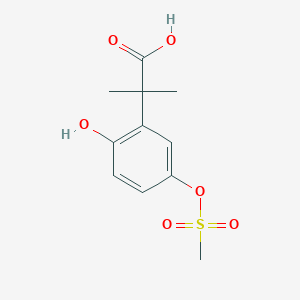

![Ethyl N-[3-[bis(2-chloroethyl)amino]-N-[N-(4-fluoro-3-phenyl-L-alanyl)glycyl]-3-phenyl-L-alanyl]-L-norvalinate](/img/structure/B13419992.png)

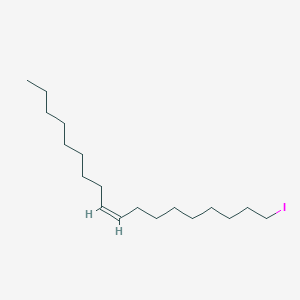
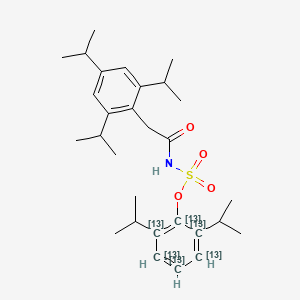
![N,N,N-Trimethyl-3-[[(tridecafluorohexyl)sulfonyl]amino]-1-propanaminium, Inner Salt](/img/structure/B13420023.png)
![Diethyl (2R,3R)-1,4-dioxaspiro[4.4]nonane-2,3-dicarboxylate](/img/structure/B13420026.png)
